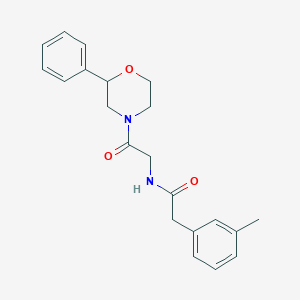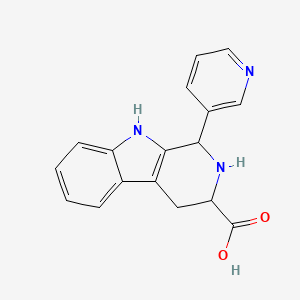
1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a chemical compound with the molecular formula C17H15N3O2 . It is used for proteomics research . The molecular weight of this compound is 293.32 .
Molecular Structure Analysis
The molecular structure of 1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is represented by the formula C17H15N3O2 . The PubChem CID for this compound is 2828651 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid include a molecular weight of 293.32 and a molecular formula of C17H15N3O2 .Wissenschaftliche Forschungsanwendungen
Mutagenic Properties in Fermented Radish Roots
Ozawa et al. (1999) studied the tetrahydro-beta-carboline derivative 1-(2-pyrrolidinethione)-3-yl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (PTCC), which forms from L-tryptophan. They found that the stereoisomers of PTCC had different mutagenic properties. The (1R*, 3S*, 3R*)-PTCC isomer showed mutagenicity toward Salmonella typhimurium, while the (1S*, 3S*, 3R*)-PTCC isomer had no mutagenic activity (Ozawa et al., 1999).
Presence in Foodstuffs, Human Urine, and Human Milk
Adachi et al. (1991) identified compounds such as 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MTCA) and 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (TCCA) in various foodstuffs, urine from healthy human subjects, and human milk. They suggested that tetrahydro-beta-carbolines might be produced through fermentation or by condensation of tryptophan and acetaldehyde (Adachi et al., 1991).
Synthesis and Antiplasmodial Efficacy Against Malaria
Gorki et al. (2018) synthesized β-carboline derivatives and evaluated their antiplasmodial activity against the rodent malaria parasite Plasmodium berghei. They found that certain β-carboline derivatives, including the (1R,3S)-methyl 1-(pyridin-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, showed considerable in vitro and in vivo antimalarial activity (Gorki et al., 2018).
Antioxidant and Radical Scavenging Activity
Herraiz and Galisteo (2003) reported that tetrahydro-beta-carboline alkaloids found in fruits and fruit juices, such as 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid, acted as antioxidants and free radical scavengers. They compared the activity of these compounds with ascorbic acid and Trolox, suggesting their potential role as antioxidants in the human body (Herraiz & Galisteo, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-pyridin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(22)14-8-12-11-5-1-2-6-13(11)19-16(12)15(20-14)10-4-3-7-18-9-10/h1-7,9,14-15,19-20H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRUJLXAOIVJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

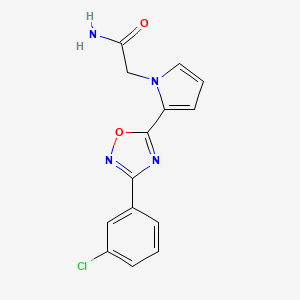
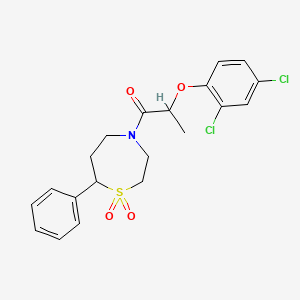
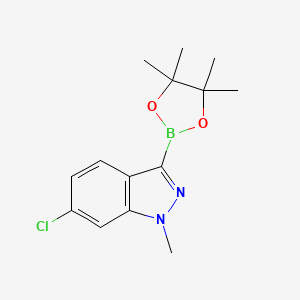
![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)
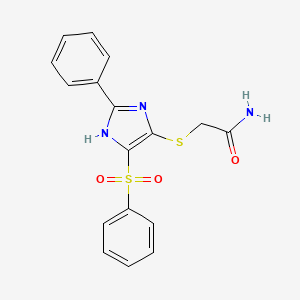
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)
![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)
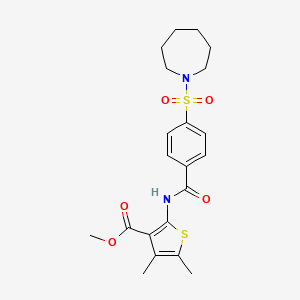
![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)
![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)
![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)
